molecular formula C15H12BrNO2S B1610248 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole CAS No. 96546-77-9

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole

Cat. No. B1610248
CAS RN: 96546-77-9
M. Wt: 350.2 g/mol
InChI Key: CMQRWXUQAKCCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole, also known as BRD-0705, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

1. Serotonin Receptor Antagonists

The compound has been implicated in the synthesis of serotonin 6 (5-HT6) receptor antagonists, which are of interest for treating cognitive disorders such as Alzheimer's disease. For instance, the discovery and development of a novel series of 3-(piperazinylmethyl) indole derivatives, including 5-Bromo analogs, have shown high affinity and selectivity over 100 target sites, indicating potential for cognitive disorder treatment (Nirogi et al., 2017).

2. Synthetic Methodology Development

Research on the regioselective C(sp2)-H dual functionalization of indoles, including bromo-amination via 1,3-migration of imide groups, has provided a novel method for synthesizing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama et al., 2015).

3. Anticancer Activities

Bromophenol derivatives, including those related to 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole, have been studied for their anticancer activities. Notably, a novel bromophenol derivative showed promising inhibition of lung cancer cells, highlighting the potential for developing new anticancer drugs (Guo et al., 2018).

4. Palladium-Catalyzed Ligand Synthesis

An efficient palladium-catalyzed amination of bromo-indoles has been developed, resulting in novel indole derivatives with potential biological activity as 5-HT6 receptor ligands (Schwarz et al., 2008).

5. Synthesis of Novel Sulfonohydrazides

A series of indole-based sulfonohydrazide derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cells. This research underscores the therapeutic potential of bromo-indole derivatives in cancer treatment (Gaur et al., 2022).

Mechanism of Action

Target of Action

It is known that 7-azaindoles, a category of compounds to which this compound belongs, can inhibit the activity of various proteases . These proteases play a crucial role in several biological processes, including protein degradation and signal transduction.

Mode of Action

Based on its structural similarity to 7-azaindoles, it is plausible that it interacts with its targets (proteases) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

Given that 7-azaindoles can inhibit various proteases , it is likely that this compound affects pathways involving these enzymes. Proteases are involved in numerous biochemical pathways, including those related to protein degradation, apoptosis, and signal transduction.

Result of Action

Given its potential inhibitory effects on proteases, it may lead to the accumulation of proteins that would otherwise be degraded, potentially affecting cellular functions .

properties

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQRWXUQAKCCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474653
Record name 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96546-77-9
Record name 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was sequentially charged with 5-bromoindole (1.96 g, 10 mmol), p-toluenesulfonyl chloride (2.30 g, 12 mmol), tetrabutylammonium hydrogen sulfate (240 mg, 0.70 mmol) and toluene (40 mL). An aqueous solution of potassium hydroxide (13 mL, 50%) was added dropwise and the mixture was stirred at room temperature overnight. At this point the organic layer was separated, diluted with ethyl ether (40 mL), washed with two portions of dilute potassium hydroxide solution (2×20 mL, 2M) and dried over MgSO4. The solvent was removed at reduced pressure and the product was purified by flash chromatography on silica gel (hexane/ethyl acetate 1:1) to provide the desired product as a light yellow solid (3.50 g, 99% yield). M p 135° C. (lit. 139-140° C., See Fresneda, M. P.; Molina, P.; Bleda, A. J. Tetrahedron 2001, 57, 2355). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Fresneda, M. P.; Molina, P.; Bleda, A. J. Tetrahedron 2001, 57, 2355): δ 7.88 (d, J=8.8, 1H), 7.76 (d, J=8.6, 2H), 7.68 (d, J=1.8, 1H), 7.59 (d, J=3.5, 1H), 7.42 (dd, J=8.8, J=2.0, 1H), 7.25 (d, J=8.6, 2H), 2.37 (s, 3H); 13C NMR (100 MHz, CDCl3): δ 145.7, 135.3, 133.9, 132.9, 130.4, 128.0, 127.9, 127.2, 124.5, 117.2, 115.4, 108.7, 22.0.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
Reactant of Route 4
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
Reactant of Route 6
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.